

Spectroscopic and Structural Elucidation of 2-(Benzyloxy)isonicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(Benzyloxy)isonicotinic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Benzyloxy)isonicotinic acid**, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of complete, published experimental spectra for this specific compound, this guide leverages predicted spectroscopic data, supported by established principles and data from analogous structures. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of **2-(Benzyloxy)isonicotinic acid** in a research and development setting.

Molecular Structure and Properties

2-(Benzyloxy)isonicotinic acid (CAS No. 467236-25-5) is a derivative of isonicotinic acid featuring a benzyloxy group at the 2-position.^{[1][2][3]} Its molecular formula is $C_{13}H_{11}NO_3$, with a corresponding molecular weight of 229.23 g/mol.^{[1][3]} The presence of both a carboxylic acid and a benzyloxy ether functional group dictates its chemical reactivity and spectroscopic characteristics.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-(Benzyloxy)isonicotinic acid**, generated using advanced computational models and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.3 - 8.5	d	1H	H-6 (Pyridine)
~7.8 - 8.0	dd	1H	H-5 (Pyridine)
~7.3 - 7.5	m	5H	Phenyl H
~7.1 - 7.3	d	1H	H-3 (Pyridine)
~5.4 - 5.6	s	2H	-OCH ₂ - (Benzyl)
~10.0 - 12.0	br s	1H	-COOH

Table 2: Predicted ^{13}C NMR Spectral Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~165 - 168	-COOH
~162 - 165	C-2 (Pyridine)
~150 - 152	C-6 (Pyridine)
~140 - 142	C-4 (Pyridine)
~135 - 137	Quaternary Phenyl C
~128 - 130	Phenyl CH
~127 - 129	Phenyl CH
~126 - 128	Phenyl CH
~115 - 117	C-5 (Pyridine)
~110 - 112	C-3 (Pyridine)
~70 - 72	-OCH ₂ - (Benzyl)

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300 - 2500	Broad, Strong	O-H stretch (Carboxylic acid dimer)
~3100 - 3000	Medium	C-H stretch (Aromatic)
~2950 - 2850	Weak	C-H stretch (Aliphatic -CH ₂ -)
~1710 - 1680	Strong, Sharp	C=O stretch (Carboxylic acid)
~1600 - 1580	Medium	C=C stretch (Pyridine ring)
~1500 - 1400	Medium	C=C stretch (Phenyl ring)
~1320 - 1210	Strong	C-O stretch (Carboxylic acid and Ether)
~1100 - 1000	Strong	C-O stretch (Ether)
~900 - 675	Strong	C-H out-of-plane bend (Aromatic)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragmentation (Electron Ionization - EI)

m/z Ratio	Relative Intensity	Proposed Fragment Ion
229	Moderate	[M] ⁺ (Molecular Ion)
184	Moderate	[M - COOH] ⁺
108	Strong	[C ₇ H ₈ O] ⁺ (from benzyl ether cleavage)
91	Very Strong (Base Peak)	[C ₇ H ₇] ⁺ (Tropylium ion)
77	Moderate	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following sections detail standardized methodologies for the spectroscopic analysis of **2-(Benzyloxy)isonicotinic acid**.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **2-(Benzyloxy)isonicotinic acid** into a clean, dry 5 mm NMR tube.
- Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrument Parameters (for a 500 MHz Spectrometer):

- ¹H NMR:
 - Pulse Program: Standard single-pulse (e.g., zg30).
 - Number of Scans: 16-32 (adjust for desired signal-to-noise).
 - Relaxation Delay (d1): 1-2 seconds.
 - Spectral Width: 16 ppm, centered at approximately 6 ppm.
- ¹³C NMR:
 - Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30).
 - Number of Scans: 1024 or more (due to lower natural abundance of ¹³C).
 - Relaxation Delay (d1): 2-5 seconds.

- Spectral Width: 240 ppm, centered at approximately 120 ppm.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Perform phase and baseline corrections.
- Calibrate the chemical shift axis using the internal standard.
- Integrate the signals in the ^1H NMR spectrum to determine relative proton ratios.

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **2-(Benzyloxy)isonicotinic acid** sample directly onto the ATR crystal.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Mode: Transmittance or Absorbance.

Data Processing:

- Collect a background spectrum of the empty ATR crystal.

- Collect the sample spectrum.
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final IR spectrum.

Mass Spectrometry

Sample Preparation (for Electron Ionization - EI):

- Dissolve a small amount of **2-(Benzyloxy)isonicotinic acid** in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
- Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrument Parameters (for a standard Quadrupole Mass Analyzer):

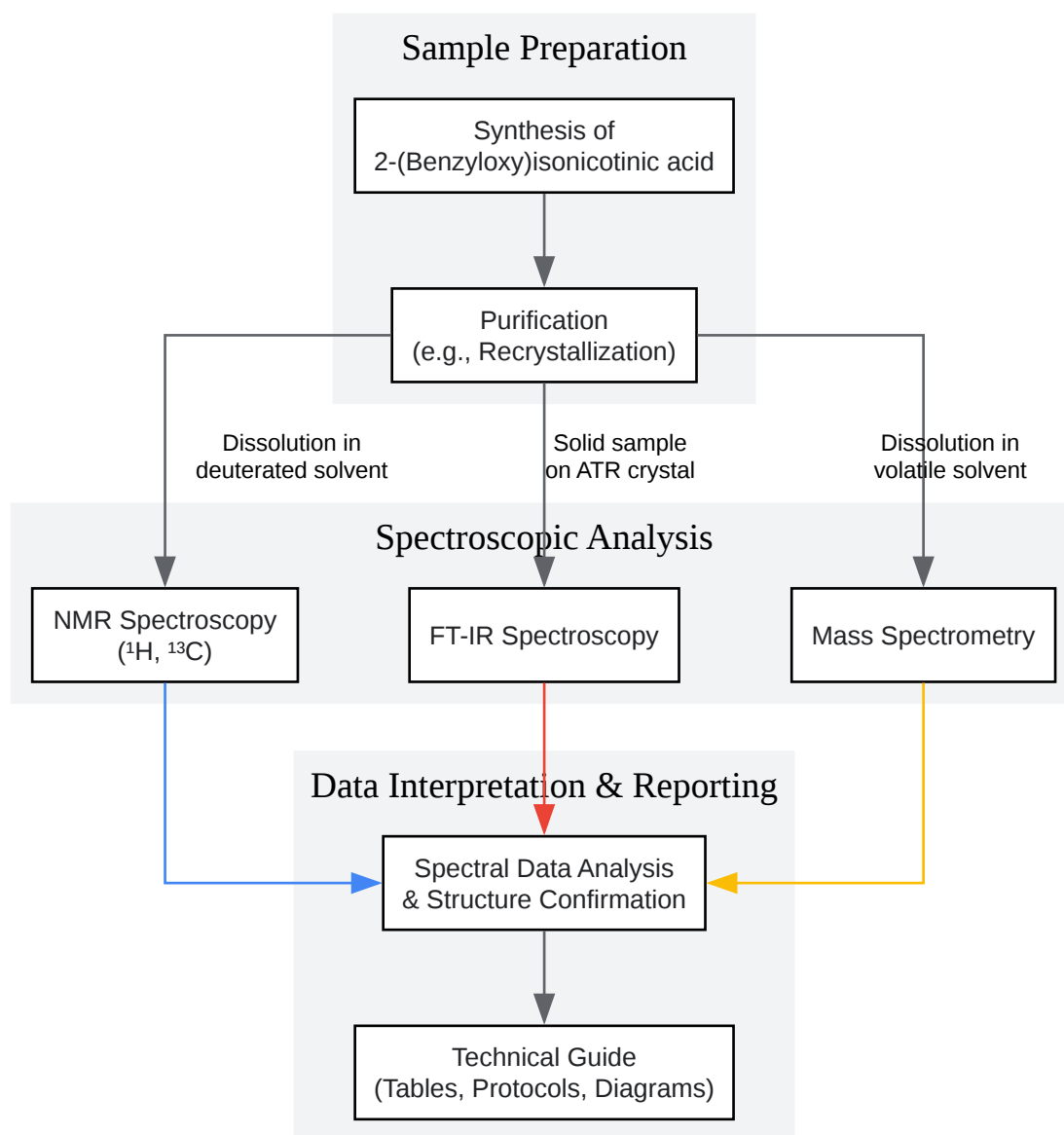
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Source Temperature: 200-250 °C.
- Mass Range: m/z 40 - 500.

Data Processing:

- The instrument software will generate a mass spectrum, which is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).
- Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **2-(Benzyloxy)isonicotinic acid**.



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